molecular formula C19H16O2S B12847282 1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone

1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone

Cat. No.: B12847282
M. Wt: 308.4 g/mol
InChI Key: KSFXDYGCYSKKKT-UHFFFAOYSA-N
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Description

1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone is a thiophene-derived ketone characterized by a benzyloxy-substituted phenyl group at the 5-position of the thienyl ring and an ethanone (acetyl) group at the 2-position. Its molecular formula is C₁₉H₁₆O₂S, with a molecular weight of 316.4 g/mol. The benzyloxy group (-OCH₂C₆H₅) introduces steric bulk and aromaticity, influencing both chemical reactivity and biological interactions.

Properties

Molecular Formula

C19H16O2S

Molecular Weight

308.4 g/mol

IUPAC Name

1-[5-(4-phenylmethoxyphenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C19H16O2S/c1-14(20)18-11-12-19(22-18)16-7-9-17(10-8-16)21-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

KSFXDYGCYSKKKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone typically involves several steps:

Chemical Reactions Analysis

1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone undergoes various chemical reactions:

Scientific Research Applications

1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Structural Difference Key Properties/Activities Source
1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone Methoxy (-OCH₃) instead of benzyloxy Higher solubility in polar solvents; moderate anti-inflammatory activity
1-{5-[4-(Methylsulfonyl)phenyl]-2-thienyl}ethanone Methylsulfonyl (-SO₂CH₃) group Enhanced electron-withdrawing effects; potent COX-2 inhibition
1-(5-Phenylthiophen-2-yl)ethanone Lacks substituents on phenyl ring Baseline reactivity; used as a synthetic intermediate
1-(4-(Benzyloxy)-2-hydroxy-5-iodophenyl)ethanone Iodo and hydroxy substituents Enzyme inhibition (e.g., cholinesterase); potential neuropharmacological use
2-Acetyl-5-phenylthiophene Simpler phenyl-thienyl structure Lower steric hindrance; limited bioactivity

Impact of Substituents on Properties

Electronic Effects
  • Benzyloxy Group : The electron-donating nature of the benzyloxy group increases electron density on the phenyl ring, enhancing stability in electrophilic substitution reactions. This contrasts with methylsulfonyl derivatives, where the electron-withdrawing -SO₂CH₃ group polarizes the ring, favoring nucleophilic attacks .
  • Halogenation : Iodo or bromo substituents (e.g., in ’s compound) introduce electronegativity, improving binding to enzyme active sites via halogen bonding .
Steric and Lipophilicity Effects
  • The benzyloxy group’s bulkiness increases lipophilicity (logP ~3.5), improving membrane permeability compared to methoxy (logP ~2.8) or hydroxy analogues. This property is critical for central nervous system drug candidates .
  • Methylsulfonyl derivatives exhibit higher polarity, reducing blood-brain barrier penetration but enhancing aqueous solubility for systemic applications .

Biological Activity

1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone is an organic compound with the molecular formula C19H16O2S, characterized by its unique structural components, including a thienyl group, an ethanone moiety, and a benzyloxyphenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to oxidative stress and inflammation.

The compound's structure contributes to its reactivity and potential biological effects. Key chemical properties include:

  • Oxidation : The thiophene ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.
  • Reduction : The ethanone group is susceptible to reduction, potentially yielding alcohol derivatives.
  • Substitution : The benzyloxy group is prone to nucleophilic substitution, allowing for further functionalization.

These reactions position this compound as a versatile starting material for synthesizing more complex molecules .

The biological activity of this compound is believed to be linked to its interaction with various enzymes and receptors involved in oxidative stress and inflammatory pathways. It may modulate pathways related to reactive oxygen species (ROS) and inflammatory cytokines, which are critical in numerous pathological conditions .

Potential Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Antioxidant Activity : Its ability to counteract oxidative stress suggests it could be beneficial in preventing cellular damage caused by free radicals.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. For instance, derivatives containing similar functional groups have demonstrated selective inhibition of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases .

Compound NameStructureMAO-B Inhibition (IC50)Notes
This compoundC19H16O2SNot specifiedPotential anti-inflammatory and antioxidant properties
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-oneSimilar0.22 µMHighly selective MAO-B inhibitor
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoleSimilar0.062 µMPotent MAO-B inhibitor

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